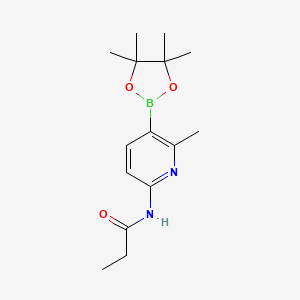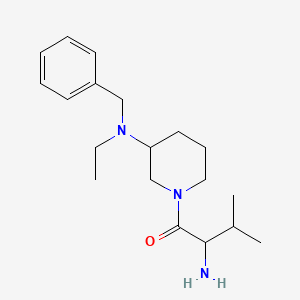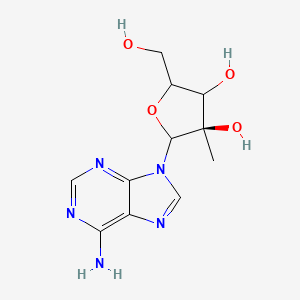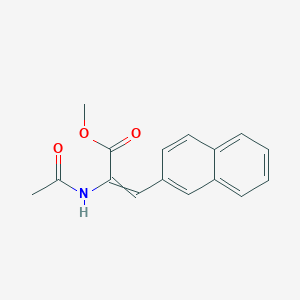![molecular formula C10H13N4Na2O14P3 B14783018 disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inosine 5’-triphosphate disodium salt is a nucleotide analog that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is particularly important in the study of nucleic acid metabolism and has applications in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Inosine 5’-triphosphate disodium salt can be synthesized through the phosphorylation of inosine. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the triphosphate group.
Industrial Production Methods: Industrial production of inosine 5’-triphosphate disodium salt often involves microbial fermentation. Specific strains of bacteria, such as Corynebacterium ammoniagenes, are used to produce inosine, which is then chemically phosphorylated to form the triphosphate derivative. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Inosine 5’-triphosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-monophosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) are often employed.
Major Products:
Oxidation: Inosine 5’-diphosphate, inosine 5’-monophosphate.
Reduction: Reduced forms of inosine derivatives.
Substitution: Various substituted inosine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Inosine 5’-triphosphate disodium salt is widely used in scientific research due to its versatility:
Wirkmechanismus
Inosine 5’-triphosphate disodium salt exerts its effects by interacting with various molecular targets and pathways:
GTP Hydrolysis Prevention: It prevents the hydrolysis of guanosine 5’-triphosphate, which is catalyzed by transducin.
Effector System Initiation: It supports the initiation of effector systems and can induce secretion in permeabilized cells more efficiently than guanosine 5’-triphosphate.
Reovirus Transcription: It can replace guanosine 5’-triphosphate in the initiation and elongation steps of reovirus transcription.
G-Protein Activation: It can activate G-proteins, thereby influencing various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Inosine 5’-triphosphate disodium salt is unique in its ability to replace guanosine 5’-triphosphate in several biochemical processes. Similar compounds include:
Inosine 5’-diphosphate trisodium salt: Used in studies of nucleoside diphosphatase enzymes.
Inosine 5’-monophosphate disodium salt: Used as a substrate in studies of inosine-5’-monophosphate dehydrogenase.
Adenosine 5’-triphosphate disodium salt: Commonly used in studies of ATPase enzymes and energy metabolism.
Inosine 5’-triphosphate disodium salt stands out due to its specific applications in preventing guanosine 5’-triphosphate hydrolysis and its role in reovirus transcription, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N4Na2O14P3 |
|---|---|
Molekulargewicht |
552.13 g/mol |
IUPAC-Name |
disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
CTGDHHMAJMSJFW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)


![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)


![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)


![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)

